molecular formula C17H9ClN4OS B13367155 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367155
M. Wt: 352.8 g/mol
InChI Key: UQVUWOXKSWPNIO-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzofuran moiety, a chlorophenyl group, and a triazolo-thiadiazole core. The combination of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzofuran to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran and triazolo-thiadiazole moieties.

    Reduction: Reduced derivatives, potentially affecting the benzofuran or triazolo-thiadiazole rings.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, such as PARP-1 and EGFR. This inhibition leads to the induction of apoptosis in cancer cells, arresting the cell cycle at specific phases and upregulating pro-apoptotic genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the benzofuran and chlorophenyl groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C17H9ClN4OS

Molecular Weight

352.8 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9ClN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H

InChI Key

UQVUWOXKSWPNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5Cl

Origin of Product

United States

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